molecular formula C15H13NO3S2 B2398535 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide CAS No. 2309604-96-2

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide

Cat. No.: B2398535
CAS No.: 2309604-96-2
M. Wt: 319.39
InChI Key: WSDGAFMYRFKNNB-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a bithiophene moiety, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.

    Introduction of the hydroxyethyl group: This step often involves the reaction of the bithiophene intermediate with ethylene oxide or a similar reagent under basic conditions.

    Formation of the furan-2-carboxamide: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with furan-2-carboxylic acid or its derivatives, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the bithiophene and furan rings can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Carboxine: A furan carboxamide fungicide.

    Oxicarboxine: Another furan carboxamide with fungicidal properties.

    Boscalid: A modern fungicide with a similar carboxamide structure.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide is unique due to the presence of both a bithiophene moiety and a hydroxyethyl group, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-11(8-16-15(18)12-2-1-6-19-12)14-4-3-13(21-14)10-5-7-20-9-10/h1-7,9,11,17H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDGAFMYRFKNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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